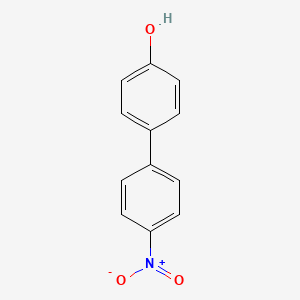

4-Hydroxy-4'-nitrobiphenyl

Beschreibung

Significance and Context of the Compound in Chemical Sciences

In the realm of chemical sciences, 4-Hydroxy-4'-nitrobiphenyl is recognized for its bifunctional nature, which allows it to participate in a variety of chemical reactions. The hydroxyl group can undergo oxidation to a carbonyl group and participate in nucleophilic substitution to form ethers and esters. Conversely, the nitro group can be reduced to an amino group. This reactivity makes it a useful intermediate in the synthesis of more complex organic molecules, including pigments, dyes, and pharmaceuticals. finechemical.netchemicalbook.com

The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the biphenyl (B1667301) backbone creates a molecule with notable electronic and optical properties. ontosight.ai These characteristics are of fundamental interest in fields such as materials science for the development of nonlinear optical materials and organic light-emitting diodes (OLEDs). ontosight.ai The compound's structure, with its para-substituted nitro group, facilitates a planar molecular geometry, which is crucial for π-π interactions in sensing applications.

Interdisciplinary Research Landscape of this compound

The applications and study of this compound extend beyond traditional chemistry into several interdisciplinary research areas. Its potential biological activities have prompted investigations in medicinal chemistry and pharmacology. ontosight.ai For instance, studies have explored its potential as an antimicrobial and anticancer agent. ontosight.ai

In environmental science, the compound is of interest due to its classification as a nitroaromatic compound. nih.govresearchgate.net Research in this area often focuses on the biodegradation and environmental fate of such compounds, as they can be pollutants. nih.govcswab.org Furthermore, its distinct spectroscopic properties are utilized in analytical chemistry. For example, its enhanced acidity in an excited state has been the subject of transient absorption spectroscopy studies to understand proton transfer mechanisms. aip.orgustc.edu.cn

Historical Perspective of Research on Biphenyl Derivatives and Related Nitroaromatic Compounds

The study of biphenyl derivatives has a rich history, initially gaining prominence through their use as intermediates in chemical synthesis and as pesticides in the form of polychlorinated biphenyls (PCBs). arabjchem.org Over time, synthetic chemistry has evolved, leading to the creation of a vast number of biphenyl derivatives with a wide range of therapeutic applications. arabjchem.org The synthesis of the biphenyl scaffold itself has been a subject of extensive research, with methods like the Ullmann reaction, developed in 1904, and more modern cross-coupling reactions such as the Suzuki-Miyaura coupling being pivotal. arabjchem.orgrsc.org

Nitroaromatic compounds, while relatively rare in nature, have been synthesized for industrial purposes for over a century and are used in the production of explosives, dyes, and pesticides. nih.govscielo.br Their introduction into the environment has spurred significant research into their toxicity and biodegradation. nih.govcswab.org The biological activity of nitroaromatic compounds is also a major area of study, with several nitroaromatic drugs having been approved for therapeutic use over the past few decades. scielo.br Research into these compounds often involves understanding the complex mechanisms of their bioactivation and metabolism. scielo.br

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(4-nitrophenyl)phenol | nih.gov |

| CAS Number | 3916-44-7 | finechemical.net |

| Molecular Formula | C12H9NO3 | finechemical.net |

| Molecular Weight | 215.2 g/mol | finechemical.net |

| Melting Point | 207°C | finechemical.net |

| Boiling Point | 387.3±17.0 °C (Predicted) | finechemical.net |

| Density | 1.304±0.06 g/cm3 (Predicted) | finechemical.net |

| pKa | 9.22±0.13 (Predicted) | finechemical.net |

| Appearance | White to off-white, crystalline solid | finechemical.net |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and acetone. | finechemical.net |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDJDQOECGBUNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192400 | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3916-44-7 | |

| Record name | 4′-Nitro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3916-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-4'-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes to 4-Hydroxy-4'-nitrobiphenyl

The construction of the biaryl framework of this compound can be achieved through various modern cross-coupling reactions. These methods offer significant advantages in terms of efficiency, substrate scope, and reaction conditions compared to classical approaches.

Alkylation and Arylation Strategies

While direct alkylation to form the biphenyl (B1667301) bond is not a primary route, arylation strategies are central to the synthesis of this compound. The core principle involves the coupling of two appropriately substituted benzene (B151609) rings.

One of the most powerful and widely used methods for this purpose is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a base. organic-synthesis.com For the synthesis of this compound, a common approach is the coupling of a 4-halophenol with 4-nitrophenylboronic acid. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, and requires a base to facilitate the transmetalation step. organic-synthesis.com

A general representation of the Suzuki-Miyaura coupling for the synthesis of this compound is depicted below:

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromophenol | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | High |

| 4-Iodophenol | 4-Nitrophenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | 100 | Good |

Note: The yields are generally reported as high or good in the literature for analogous reactions, specific yield data for this exact transformation can vary based on precise reaction conditions.

Another significant arylation strategy is the Ullmann condensation . This classic copper-catalyzed reaction involves the coupling of two aryl halides. organic-chemistry.org For the synthesis of this compound, this could involve the reaction of a 4-halophenol with a 1-halo-4-nitrobenzene in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org While effective, the Ullmann reaction often requires harsher conditions compared to palladium-catalyzed methods.

Catalytic Approaches in Synthesis

Modern synthetic approaches heavily rely on catalysis to achieve high efficiency and selectivity. In the context of this compound synthesis, palladium and copper catalysts are paramount.

In Suzuki-Miyaura couplings , the choice of the palladium catalyst and the associated ligands is crucial for the reaction's success. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are commonly employed. organic-synthesis.com The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

For Ullmann-type reactions , the development of more active and soluble copper catalysts has led to milder reaction conditions. While traditional Ullmann reactions often used copper powder, modern variations may employ copper(I) salts, such as CuI, often in the presence of a ligand to enhance solubility and reactivity.

Functionalization and Derivatization Reactions of this compound

The presence of three distinct reactive sites—the hydroxyl group, the nitro group, and the biphenyl core—makes this compound a valuable platform for generating a diverse range of derivatives.

Modifications at the Hydroxyl Group

The phenolic hydroxyl group is a versatile handle for various chemical modifications, most notably etherification and esterification.

O-Alkylation to form ethers is a common transformation. This is typically achieved by treating this compound with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide, which then displaces the halide from the alkylating agent in an Sₙ2 reaction. researchgate.net

Table 2: General Conditions for O-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | K₂CO₃ | Acetone | 4-Methoxy-4'-nitrobiphenyl |

| Ethyl bromide | NaH | DMF | 4-Ethoxy-4'-nitrobiphenyl |

| Benzyl chloride | Cs₂CO₃ | Acetonitrile | 4-(Benzyloxy)-4'-nitrobiphenyl |

O-Arylation can also be accomplished, typically through nucleophilic aromatic substitution or cross-coupling reactions, to yield diaryl ethers.

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that can be readily transformed into other functional groups, most importantly an amino group.

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast area of subsequent chemistry. This reduction can be achieved using a variety of reagents and conditions. A common and effective method is catalytic hydrogenation, where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. nih.govresearchgate.netmdpi.com

Alternatively, chemical reducing agents can be employed. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or sodium dithionite (B78146) (Na₂S₂O₄) are effective for this transformation. nih.govresearchgate.netmdpi.com The resulting 4-amino-4'-hydroxybiphenyl (B73759) is a valuable building block for the synthesis of dyes, pharmaceuticals, and polymers.

Table 3: Common Methods for the Reduction of the Nitro Group

| Reagent/Catalyst | Solvent | Conditions | Product |

| H₂, Pd/C | Ethanol | Room Temperature, 1 atm | 4-Amino-4'-hydroxybiphenyl |

| SnCl₂·2H₂O | Ethanol | Reflux | 4-Amino-4'-hydroxybiphenyl |

| Na₂S₂O₄ | Water/Methanol (B129727) | Room Temperature | 4-Amino-4'-hydroxybiphenyl |

Regioselective Substitutions on the Biphenyl Core

The electronic properties of the hydroxyl and nitro groups direct the regioselectivity of electrophilic aromatic substitution reactions on the biphenyl core. The hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group.

Electrophilic Halogenation , such as bromination, will preferentially occur on the phenol-containing ring at the positions ortho to the hydroxyl group, as the para position is blocked. The strong activating effect of the hydroxyl group makes this ring significantly more susceptible to electrophilic attack than the nitro-substituted ring. nih.gov

Nitration of this compound would be expected to introduce a second nitro group onto the phenol (B47542) ring, directed by the hydroxyl group to the ortho positions. However, the reaction conditions must be carefully controlled to avoid oxidation of the phenol ring.

Friedel-Crafts reactions , such as alkylation and acylation, are generally not successful on the nitro-substituted ring due to its strong deactivation. On the phenol-containing ring, these reactions would be directed ortho to the hydroxyl group. wikipedia.org

Reaction Mechanisms and Kinetics of this compound Transformations

The chemical reactivity of this compound is governed by the electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group, situated on separate phenyl rings. This substitution pattern dictates the mechanisms and kinetics of its transformations, including electrophilic addition, reduction, and photochemical reactions.

Mechanistic Investigations of Nitration Reactions

Further nitration of this compound involves an electrophilic aromatic substitution (SEAr) mechanism. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. masterorganicchemistry.comyoutube.comchemguide.co.uk

Formation of the σ-complex (Arenium Ion) : The π-electron system of one of the aromatic rings attacks the nitronium ion. This step is typically the rate-determining step of the reaction. nih.gov The formation of this carbocation intermediate, also known as a Wheland intermediate, temporarily disrupts the aromaticity of the ring. nih.gov

Deprotonation : A weak base, such as the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group, restoring aromaticity to the ring and yielding the nitrated product. masterorganicchemistry.comnih.gov

The regioselectivity of further nitration is directed by the existing substituents. The hydroxyl (-OH) group is a strongly activating, ortho-, para-director due to its ability to donate electron density into the ring via resonance, stabilizing the positive charge in the arenium ion intermediate. libretexts.org Conversely, the nitro (-NO₂) group is a strongly deactivating, meta-director because it withdraws electron density from the ring, destabilizing the arenium ion, particularly when the positive charge is at the ortho or para positions.

In the case of this compound, the two rings are in competition.

Ring A (with -OH group) : Is highly activated, directing incoming electrophiles to the positions ortho to the hydroxyl group (positions 3 and 5).

Ring B (with -NO₂ group) : Is strongly deactivated.

Therefore, further nitration is overwhelmingly likely to occur on the hydroxyl-substituted ring. The primary products would be 4-hydroxy-3,4'-dinitrobiphenyl and potentially 4-hydroxy-3,5,4'-trinitrobiphenyl under more forcing conditions. The formation of the σ-complex at the ortho position of the phenol ring is stabilized by resonance structures where the positive charge is delocalized onto the hydroxyl oxygen, significantly lowering the activation energy for this pathway compared to substitution on the nitro-substituted ring. libretexts.org

Table 1: Directing Effects of Substituents in Electrophilic Nitration

| Substituent | Ring Effect | Directing Influence | Mechanistic Rationale |

| -OH | Activating | Ortho, Para | Donates electron density via resonance, stabilizing the arenium ion intermediate. |

| -NO₂ | Deactivating | Meta | Withdraws electron density inductively and via resonance, destabilizing the arenium ion, especially for ortho/para attack. |

Reduction Pathways and Products

The most common transformation of the nitro group in this compound is its reduction to an amino group. This can be achieved through various chemical and biological pathways.

Catalytic Hydrogenation: A prevalent method for reducing aromatic nitro compounds is catalytic hydrogenation. This typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction proceeds on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed, facilitating the reduction.

Chemical Reduction: The reduction can also be performed using metals in acidic media (e.g., Sn/HCl, Fe/HCl) or through reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst. nih.gov The mechanism for reduction with NaBH₄, for instance, involves the formation of a 4-nitrophenolate (B89219) ion intermediate, with the catalyst providing a surface for the hydride transfer to occur. nih.gov

Biological Reduction: In biological systems, such as in rat liver fractions, 4-nitrobiphenyl (B1678912) (a closely related compound) undergoes reductive metabolism. This process can lead to a variety of products through different pathways. The primary product of the nitro group reduction is the corresponding amine.

The principal product of the complete reduction of this compound is 4-amino-4'-hydroxybiphenyl . nih.gov However, the reduction can proceed through intermediate species, and other products may be observed depending on the reaction conditions and the reducing system used.

Table 2: Products Identified from the Reduction of 4-Nitrobiphenyl Analogues

| Pathway | Key Intermediates/Products | Description |

| Nitro Reduction | Nitroso, Hydroxylamine, Amine | Stepwise reduction of the nitro group to the final amino product. |

| N-Acetylation | 4-acetylaminobiphenyl (B142796) | Acetylation of the resulting amino group. |

| Ring Hydroxylation | x-OH-4-nitrobiphenyl | Introduction of a hydroxyl group onto one of the aromatic rings. |

Photochemical Reactivity and Excited State Dynamics

Upon absorption of a photon, this compound (NO₂-Bp-OH) exhibits complex excited-state dynamics, primarily driven by the intramolecular charge transfer (ICT) character of the molecule. researchgate.net The electron-donating hydroxyl group and the electron-withdrawing nitro group facilitate a significant redistribution of electron density upon photoexcitation.

Excited State Formation and Intersystem Crossing: The presence of the nitro group enhances the spin-orbit coupling between the excited singlet (S₁) and triplet (T₁) states. This leads to an ultrafast and efficient intersystem crossing, populating the long-lived lowest excited triplet state (³NO₂-Bp-OH) with a high quantum yield. researchgate.netaip.org

Transient Absorption and Proton Transfer: Using transient absorption spectroscopy, researchers have observed that the T₁ state of NO₂-Bp-OH is a moderately strong photoacid. researchgate.netaip.org Despite its moderate acidity in the ground state, the excited molecule can transfer a proton to solvents like methanol. Kinetic analysis reveals that this excited-state proton transfer (ESPT) is not a simple direct process but is assisted by the solvent molecules themselves. The data supports a mechanism where the excited triplet state first forms a hydrogen-bonded complex with three methanol molecules in a consecutive process. researchgate.netaip.org Following the formation of this complex, the proton transfer occurs very rapidly. researchgate.net This suggests that the extended lifetime of the triplet state provides sufficient time for the formation of a solvent oligomer with enough basicity to accept the proton. aip.org

This photo-induced proton-coupled electron transfer (PCET) is initiated by the ICT character of the excited molecule. researchgate.net The excitation triggers a cascade of events, including the intramolecular charge redistribution that significantly increases the acidity of the hydroxyl proton, facilitating its transfer.

Table 3: Key Photochemical Properties of this compound

| Property | Observation | Mechanistic Implication | Reference |

| Intersystem Crossing | Ultrafast formation of the lowest excited triplet state (T₁). | The nitro group enhances spin-orbit coupling, leading to a high yield of the long-lived triplet state. | researchgate.netaip.org |

| Photoacidity | The T₁ state is capable of transferring a proton to methanol. | Intramolecular charge transfer upon excitation increases the acidity of the hydroxyl group. | researchgate.net |

| Proton Transfer Kinetics | Proton transfer is assisted by methanol trimers. | The long lifetime of the T₁ state allows for the formation of a sufficiently basic hydrogen-bonded solvent complex to induce deprotonation. | researchgate.netaip.org |

Spectroscopic Characterization and Advanced Analytical Techniques

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Hydroxy-4'-nitrobiphenyl and its Derivativeschemicalbook.comchemicalbook.comnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound and its related derivatives, NMR is instrumental in confirming the molecular structure, determining conformation, and studying dynamic processes. Both ¹H and ¹³C NMR spectra offer unique insights into the molecule's framework.

The molecular structure of biphenyl (B1667301) derivatives is confirmed through the analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants in their NMR spectra. In the ¹H NMR spectrum of a 4,4'-disubstituted biphenyl like this compound, the protons on each aromatic ring would typically appear as two distinct AA'BB' systems, often simplifying to two doublets if the coupling between meta protons is not resolved. The chemical shifts are influenced by the electronic nature of the substituents; the hydroxyl group (-OH) is an electron-donating group, which increases the electron density on its attached phenyl ring, while the nitro group (-NO₂) is a strong electron-withdrawing group, which decreases electron density on its ring.

For instance, in the related isomer 4-Hydroxy-3-nitrobiphenyl, the proton chemical shifts provide clear evidence for the substitution pattern chemicalbook.com. Similarly, for this compound, the protons on the hydroxyl-substituted ring would be expected to resonate at a higher field (lower ppm) compared to those on the nitro-substituted ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton nih.gov. The spectrum would show distinct signals for each unique carbon atom. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating hydroxyl group would show significant shifts downfield and upfield, respectively.

Conformational analysis of biphenyl compounds by NMR often involves studying the dihedral angle between the two phenyl rings researchgate.net. This rotation is influenced by steric hindrance and electronic effects of the substituents. While free rotation exists in solution, a preferred conformation may be adopted. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximity of protons, which helps in elucidating the preferred three-dimensional structure in solution researchgate.net.

Below is a table of representative NMR data for a related compound, 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, which illustrates the types of signals observed for the nitrophenyl and hydroxyphenyl moieties.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.07 | d, J = 8.8 Hz | Protons ortho to -NO₂ group |

| ¹H | 7.47 | d, J = 8.5 Hz | Protons meta to -NO₂ group |

| ¹³C | 149.99 | - | Carbon attached to -NO₂ group |

| ¹³C | 126.38 | - | Carbons ortho to -NO₂ group |

| ¹³C | 123.71 | - | Carbons meta to -NO₂ group |

Dynamic NMR (DNMR) is employed to study chemical processes that occur on the NMR timescale, such as conformational changes and rotations around single bonds nih.gov. For this compound, the most significant dynamic process is the restricted rotation around the C-C single bond connecting the two aromatic rings. The energy barrier for this rotation can be determined by monitoring the NMR spectrum at different temperatures.

At high temperatures, if the rotation is fast, the NMR signals for the ortho and meta protons (and carbons) on each ring may be averaged. As the temperature is lowered, the rotation slows down. At a specific temperature, known as the coalescence temperature, the distinct signals for these positions broaden and merge. By analyzing the spectrum at and below this temperature, the rate of rotation and the activation energy (ΔG‡) for the process can be calculated researchgate.net. Such studies provide quantitative data on the conformational flexibility of the molecule nih.gov.

Advanced Mass Spectrometry (MS) Applications in Characterizing this compound and its Metaboliteschemicalbook.comnationalmaglab.org

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of compounds and elucidating their structure, particularly for identifying metabolites.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule researchgate.net. The exact mass of this compound is 215.058243 g/mol lookchem.comuni.lu. HRMS can measure this mass with an error of less than 5 ppm, allowing for the unambiguous determination of its molecular formula, C₁₂H₉NO₃ nist.govnih.gov.

This precision is crucial when studying metabolites, as it allows for the identification of biotransformations such as hydroxylation, reduction of the nitro group, or conjugation, each corresponding to a specific mass shift kcl.ac.uknih.gov. For example, the addition of an oxygen atom during a hydroxylation metabolic event would result in a mass increase of 15.9949 Da. HRMS platforms, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, are routinely used for these applications in metabolomics nationalmaglab.orgnih.govmdpi.com.

The table below shows the predicted precise m/z values for various adducts of this compound that could be detected by HRMS.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 216.06552 |

| [M+Na]⁺ | 238.04746 |

| [M+K]⁺ | 254.02140 |

| [M+NH₄]⁺ | 233.09206 |

| [M-H]⁻ | 214.05096 |

Tandem mass spectrometry (MS/MS or MS²) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions nationalmaglab.org. This process provides a structural fingerprint of the molecule. In an MS/MS experiment, the molecular ion of this compound (e.g., [M+H]⁺ at m/z 216.0655) would be selected and subjected to collision-induced dissociation (CID) researchgate.net.

The resulting fragmentation pattern reveals information about the molecule's connectivity. Plausible fragmentation pathways for this compound could include:

Loss of the nitro group: A characteristic loss of NO₂ (46 Da) or NO (30 Da) is common for nitroaromatic compounds nih.gov.

Cleavage of the biphenyl bond: Scission of the bond connecting the two phenyl rings, leading to fragments corresponding to the individual substituted phenyl cations.

Loss of water or carbon monoxide: Fragments arising from rearrangements and elimination of small neutral molecules from the phenolic ring.

By analyzing the masses of these product ions, the structure of the original molecule and its metabolites can be pieced together, providing a high degree of confidence in their identification chemrxiv.orgchemrxiv.orgmdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitionslookchem.combath.ac.uk

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state youtube.commasterorganicchemistry.com. The structure of this compound contains several features that give rise to a characteristic UV-Vis spectrum.

The molecule possesses an extended conjugated π-electron system spanning both aromatic rings. Such conjugated systems typically result in strong absorption bands in the UV region masterorganicchemistry.com. The presence of chromophores—the nitro (-NO₂) and hydroxyl (-OH) groups—further influences the electronic transitions. The lone pair of electrons on the hydroxyl oxygen and the nitro group oxygens can participate in n→π* transitions, while the aromatic rings give rise to intense π→π* transitions uzh.chelte.hu.

The key electronic transitions expected for this compound are:

π→π transitions:* These are high-intensity absorptions associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The extended conjugation of the biphenyl system shifts these absorptions to longer wavelengths (a bathochromic or red shift) compared to single benzene (B151609) derivatives.

n→π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the oxygen atoms) to an antibonding π* orbital. These transitions are often observed as a shoulder on the main π→π* absorption band elte.hu.

The position and intensity of the absorption maximum (λ_max) are sensitive to the solvent environment. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelength.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a fingerprint of its structure and bonding. For this compound, these techniques are particularly useful for characterizing the functional groups and understanding intermolecular interactions.

The gas-phase IR spectrum of this compound has been reported by the National Institute of Standards and Technology (NIST). Key vibrational bands are expected for the O-H stretch, N-O stretches of the nitro group, and various C-C and C-H vibrations of the biphenyl rings.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch | 3600-3200 |

| Aromatic C-H stretch | 3100-3000 |

| Asymmetric NO₂ stretch | 1560-1520 |

| Symmetric NO₂ stretch | 1355-1315 |

| C=C ring stretch | 1600-1450 |

| C-O stretch | 1260-1180 |

The presence of the hydroxyl group in this compound makes it capable of acting as a hydrogen bond donor. In the solid state or in concentrated solutions in non-polar solvents, intermolecular hydrogen bonds of the O-H···O or O-H···O-N type can form. These interactions lead to a significant broadening and red-shifting of the O-H stretching band in the IR spectrum from its free value (typically around 3600 cm⁻¹) to the region of 3400-3200 cm⁻¹.

In protic solvents, this compound can act as both a hydrogen bond donor (via the O-H group) and an acceptor (via the oxygen atoms of the nitro group and the hydroxyl group). The formation of hydrogen bonds with solvent molecules will influence the vibrational frequencies of the involved groups. For instance, hydrogen bonding to the nitro group can cause a slight shift in the N-O stretching frequencies.

Raman spectroscopy can also provide valuable information on hydrogen bonding. While the O-H stretching mode is often weak in Raman spectra, changes in the ring vibrational modes upon hydrogen bonding can be observed.

In situ IR and Raman spectroscopy can be employed to monitor chemical transformations involving this compound in real-time. For example, in a reaction where the hydroxyl group is modified (e.g., etherification or esterification), the disappearance of the O-H stretching band and the appearance of new bands corresponding to the product (e.g., C-O-C stretch) can be followed kinetically.

Similarly, reactions involving the reduction of the nitro group to an amino group can be monitored by observing the disappearance of the characteristic N-O stretching bands and the emergence of N-H stretching and bending vibrations of the resulting amine. The ability to collect spectra continuously without altering the reaction conditions makes these techniques invaluable for mechanistic studies and process optimization.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on 4-Hydroxy-4'-nitrobiphenyl

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For this compound, these calculations help in understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. nih.gov For compounds similar to this compound, such as other substituted biphenyls, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.gov

These calculations provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of the molecule. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For aromatic compounds, these calculations can predict the regions susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com

Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution on the molecule and helps in predicting sites for intermolecular interactions. nih.govchemrxiv.org The MEP is a valuable tool for understanding how the molecule will interact with other molecules or biological targets. chemrxiv.org Natural Bond Orbital (NBO) analysis, another component of DFT studies, provides information about the intramolecular charge transfer and the stability of the molecule arising from hyperconjugative interactions. nih.gov

Table 1: Calculated Electronic Properties of a Substituted Nitrobiphenyl Derivative

| Parameter | Calculated Value |

| HOMO Energy | -0.26751 eV |

| LUMO Energy | -0.18094 eV |

| HOMO-LUMO Energy Gap | -0.08657 eV |

Note: Data is illustrative and based on a similar bidentate nitrogen-sulfur containing Schiff base. nih.gov

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are particularly useful for studying the excited state properties of molecules like this compound. ajchem-a.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra, including excitation energies and oscillator strengths. nih.govresearchgate.net

These calculations can predict the UV-Vis absorption spectra by determining the vertical transitions from the ground state to various excited states. nih.gov The results from these theoretical calculations can be compared with experimental spectroscopic data to validate the computational model. For substituted nitrobiphenyls, the electronic transitions are typically characterized as π-π* and n-π* transitions, which are responsible for their absorption properties. nih.gov The study of excited states is crucial for understanding the photophysical and photochemical behavior of the compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape and intermolecular interactions of this compound. nih.gov

MD simulations are also employed to study how molecules of this compound interact with each other and with solvent molecules. nih.gov These simulations can reveal the nature of intermolecular forces, such as hydrogen bonding (involving the hydroxyl group) and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for predicting the aggregation behavior of the compound in different environments. researchgate.net The tendency of molecules to aggregate can influence their solubility, crystal packing, and biological activity. nih.gov The study of aggregation is particularly important in materials science and pharmaceutical development. chemrxiv.org

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. collaborativedrug.com Computational modeling plays a vital role in modern SAR analysis, enabling the prediction of a compound's activity and guiding the design of new, more potent analogs. nih.govjocpr.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activities. jocpr.comnih.gov For a compound like this compound, a QSAR study would involve generating a set of molecular descriptors that quantify various aspects of its structure (e.g., steric, electronic, and hydrophobic properties). These descriptors are then used to build a statistical model that can predict the biological activity of new, untested compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the 3D structure of the molecules. ic.ac.uk These methods generate 3D contour maps that highlight the regions of a molecule where modifications are likely to increase or decrease its biological activity. ic.ac.uk While specific SAR studies on this compound are not detailed in the provided context, the general methodologies are well-established and could be applied to this compound and its derivatives to explore their potential as therapeutic agents or for other applications. mdpi.comjocpr.com

Quantitative Structure-Activity Relationships (QSAR) for Biological and Material Properties

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in predicting the biological activity and properties of chemical compounds based on their molecular structure. For nitroaromatic compounds like this compound, QSAR models are instrumental in understanding their potential toxic effects and designing new molecules with desired properties. nih.gov

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR for nitroaromatic compounds can be applied. These models typically correlate physicochemical and quantum chemical descriptors with biological activities. nih.gov Hydrophobicity is a key parameter influencing the distribution of nitroaromatic compounds in biological systems. researchgate.net The electrophilic nature of these compounds means that the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) is a critical indicator of their reactivity and, consequently, their toxicity. researchgate.net Generally, a lower ELUMO value corresponds to higher electrophilicity. researchgate.net

A hypothetical QSAR study on this compound would likely involve the calculation of various molecular descriptors. These descriptors can be categorized as follows:

| Descriptor Category | Examples | Relevance to this compound |

| Constitutional | Molecular Weight, Number of Nitro Groups | Basic molecular properties influencing overall behavior. |

| Topological | Connectivity Indices | Describe the atomic arrangement and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relate to the molecule's size and shape, affecting interactions. |

| Electrostatic | Dipole Moment, Partial Charges | Govern electrostatic interactions with biological targets. |

| Quantum-Chemical | EHOMO, ELUMO, Hardness, Electronegativity | Describe electronic properties and reactivity. |

By establishing a mathematical relationship between these descriptors and an observed biological activity (e.g., toxicity, enzyme inhibition), a predictive QSAR model can be developed. Such models are valuable for screening large libraries of related compounds and prioritizing them for further experimental testing, thereby accelerating the discovery process. jocpr.com

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding ligand-receptor interactions at a molecular level.

In the absence of direct molecular docking studies on this compound, research on structurally similar compounds can provide valuable insights. For instance, a study on 4-(tert-butyl)-4-nitro-1,1-biphenyl investigated its interaction with the molecular target Type-II topoisomerase (PDB ID: 1JIJ), suggesting its potential as an anticancer drug. eurjchem.com This type of analysis helps in identifying key interactions between the ligand and the active site of the protein.

A theoretical molecular docking study of this compound with a relevant biological target, such as an enzyme or receptor, would involve the following steps:

Preparation of the Ligand and Receptor: Obtaining the 3D structure of this compound and the target protein.

Docking Simulation: Using software like AutoDock to predict the binding poses of the ligand in the receptor's active site. youtube.com

Analysis of Interactions: Identifying and quantifying the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

The results of such a study could be presented in a table summarizing the key interactions:

| Interacting Residue | Type of Interaction | Distance (Å) |

| Hypothetical Data | ||

| Amino Acid 1 | Hydrogen Bond | 2.8 |

| Amino Acid 2 | Hydrophobic | 3.5 |

| Amino Acid 3 | Pi-Pi Stacking | 4.0 |

This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Theoretical Studies on Photoinduced Processes and Proton Transfer Mechanisms

Theoretical studies on this compound have provided a deep understanding of its behavior upon photoexcitation, particularly concerning photoinduced processes and proton transfer mechanisms. The presence of the nitro group in the molecule enhances the spin-orbit coupling, leading to ultrafast intersystem crossing and the formation of a long-lived lowest excited triplet state (T1) with a high yield.

Research has shown that the T1 state of this compound is capable of transferring a proton to methanol (B129727), despite its moderate acidity. This process is facilitated by the formation of a methanol trimer, which acts as a proton acceptor. The absorption of a photon by the molecule triggers an intramolecular charge transfer to the ring system.

A photochemically driven electron-proton transfer (EPT) process has also been observed. In this mechanism, both electrons and protons are transferred during the absorption of a photon. This is induced by an intramolecular charge-transfer (ICT) excitation of hydrogen-bonded adducts of this compound.

The key steps in the photoinduced proton transfer process can be summarized as follows:

| Step | Process | Timescale |

| 1 | Photon Absorption | Femtoseconds |

| 2 | Intramolecular Charge Transfer | Femtoseconds |

| 3 | Intersystem Crossing to Triplet State | Ultrafast |

| 4 | Proton Transfer to Solvent | Picoseconds to Nanoseconds |

| 5 | Geminate Recombination/Quenching | Nanoseconds to Microseconds |

These theoretical studies, often combined with experimental techniques like transient absorption spectroscopy, are crucial for elucidating the complex dynamics of excited-state reactions and have applications in designing novel photoacids and understanding proton transfer in biological systems.

Biological Interactions and Metabolic Fate

Biotransformation Pathways of Nitroaromatic Biphenyls in Biological Systems

The transformation of 4-nitrobiphenyl (B1678912) in the body involves a series of metabolic reactions aimed at increasing its water solubility to facilitate removal. These reactions can, however, also lead to the formation of reactive intermediates.

The primary metabolic pathway for 4-nitrobiphenyl under anaerobic conditions is the reduction of its nitro group. nih.govaacrjournals.orgaacrjournals.org This process is a critical step that can lead to the formation of several metabolites. Studies utilizing rat liver fractions have identified a number of these metabolites through techniques like high-performance liquid chromatography/atmospheric pressure chemical ionization/mass spectrometry (HPLC/APCI/MS). nih.govoup.com

The reduction process occurs in a stepwise manner. The nitro group (-NO2) is first reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). nih.govoup.com The principal and most abundant metabolite formed through this pathway is 4-aminobiphenyl (B23562) (4-ABP), which can constitute up to 79% of the total metabolites. nih.govoup.com The hydroxylamino intermediate, 4-hydroxylaminobiphenyl, is also a major metabolite. nih.govaacrjournals.orgnih.govoup.com

Other minor metabolites that have been identified include 4-acetylaminobiphenyl (B142796) (4-AABP), N-hydroxy-4-acetylaminobiphenyl, and N-formyl-4-aminobiphenyl. nih.govoup.com These findings suggest that following the initial reduction, further biotransformation through N-acetylation and N-formylation can occur. nih.govoup.com

| Metabolite | Abbreviation | Metabolic Pathway | Significance |

|---|---|---|---|

| 4-Aminobiphenyl | 4-ABP | Nitroreduction | Major Metabolite nih.govoup.com |

| 4-Hydroxylaminobiphenyl | - | Nitroreduction | Major Metabolite nih.govaacrjournals.orgnih.govoup.com |

| 4-Acetylaminobiphenyl | 4-AABP | N-acetylation | Minor Metabolite nih.govoup.com |

| N-hydroxy-4-acetylaminobiphenyl | - | N-acetylation, N-hydroxylation | Minor Metabolite nih.govoup.com |

| N-formyl-4-aminobiphenyl | - | N-formylation | Minor Metabolite nih.govoup.com |

In addition to reductive pathways, 4-nitrobiphenyl can also undergo oxidative metabolism. This typically involves the hydroxylation of the aromatic rings, a reaction catalyzed by cytochrome P450 enzymes. nih.govoup.com This process introduces a hydroxyl group (-OH) onto the biphenyl (B1667301) structure, increasing its polarity.

One of the identified oxidative metabolites is x-OH-4-nitrobiphenyl, indicating that ring hydroxylation can occur without the reduction of the nitro group. nih.govoup.com This demonstrates that both reductive and oxidative pathways can compete in the metabolism of 4-nitrobiphenyl.

Following the initial metabolic transformations (Phase I reactions), the resulting metabolites can undergo further conjugation (Phase II reactions) to facilitate their elimination from the body. wikipedia.orgnih.gov Glucuronidation is a key conjugation pathway where glucuronic acid is attached to a metabolite, significantly increasing its water solubility. wikipedia.orgnih.gov

This process is particularly important for metabolites of 4-nitrobiphenyl, such as 4-aminobiphenyl. The N-glucuronidation of 4-aminobiphenyl is a significant metabolic route that aids in the transport and excretion of this compound. researchgate.netnih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov The resulting glucuronide conjugates are more easily eliminated from the body in urine or bile. wikipedia.org

Enzymatic Mechanisms Involved in 4-Nitrobiphenyl Metabolism

The biotransformation of 4-nitrobiphenyl is mediated by a variety of enzymes located primarily in the liver, but also in other tissues and by intestinal microflora. nih.govoup.comoup.com

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a wide range of foreign compounds, including drugs and pollutants. nih.govmdpi.commdpi.com These enzymes are primarily involved in Phase I oxidative reactions. youtube.com In the context of 4-nitrobiphenyl metabolism, CYP enzymes are responsible for the oxidative pathways, specifically the hydroxylation of the aromatic rings. nih.govoup.com The induction or inhibition of specific CYP isozymes can significantly alter the rate and course of 4-nitrobiphenyl metabolism, potentially influencing its toxicity. nih.gov

The reduction of the nitro group of 4-nitrobiphenyl is primarily carried out by a class of enzymes known as nitroreductases. oup.comoup.com These enzymes are found in both mammalian tissues, particularly the liver, and in various microorganisms, including the intestinal microflora. nih.govaacrjournals.orgaacrjournals.orgoup.com

Bacterial nitroreductases are NAD(P)H-dependent flavoenzymes that can be classified as either oxygen-insensitive (type I) or oxygen-sensitive (type II). oup.comoup.com Type I nitroreductases catalyze a two-electron reduction of the nitro group to form the nitroso intermediate, followed by another two-electron reduction to the hydroxylamino derivative. researchgate.net This is considered a key pathway in the metabolic activation of nitroaromatic compounds. oup.com

In mammalian systems, both cytosolic and microsomal enzymes in the liver exhibit nitroreductase activity. nih.govaacrjournals.org Cytosolic aldehyde oxidase has been identified as a major enzyme responsible for the reduction of aromatic nitro compounds in rabbit liver. nih.govaacrjournals.orgaacrjournals.org The activity of these enzymes is often enhanced in anaerobic environments, such as those found in the gut, highlighting the important role of intestinal microflora in the metabolism of ingested 4-nitrobiphenyl. oup.comoup.com

| Enzyme Class | Specific Enzyme (example) | Metabolic Reaction | Location |

|---|---|---|---|

| Cytochrome P450 | CYP Isozymes | Ring Hydroxylation | Liver (microsomes) mdpi.com |

| Nitroreductases | Bacterial Nitroreductases | Nitro group reduction | Intestinal microflora oup.comoup.com |

| Oxidoreductases | Aldehyde Oxidase | Nitro group reduction | Liver (cytosol) nih.govaacrjournals.orgaacrjournals.org |

| Transferases | UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Liver (microsomes) researchgate.netnih.gov |

Interactions with Biomolecules and Cellular Components

The biological activity of 4-Hydroxy-4'-nitrobiphenyl is intrinsically linked to its interactions with various biomolecules and cellular components. These interactions can lead to a cascade of events, including the formation of covalent bonds with macromolecules like DNA and proteins, which can disrupt normal cellular functions.

DNA Adduct Formation and Genotoxicity

The genotoxicity of nitroaromatic compounds, including this compound, is a significant area of toxicological research. The prevailing mechanism for the genotoxicity of many nitroaromatic hydrocarbons involves the metabolic activation of the nitro group. This process, primarily a reduction, leads to the formation of highly reactive intermediates, such as nitroso and N-hydroxyamino derivatives. These electrophilic species can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.

For the parent compound, 4-nitrobiphenyl, metabolic activation to reactive N-hydroxy arylamines is a key step in its genotoxic and carcinogenic effects. These reactive metabolites can form adducts with DNA, and such DNA damage is considered a crucial factor in the initiation of cancer. While specific studies detailing the DNA adducts formed directly from this compound are not extensively available, the compound is suspected of causing genetic defects. This suspicion is based on the known genotoxic properties of structurally related nitroaromatic compounds. The presence of the hydroxyl group may influence the metabolic pathways and the reactivity of the intermediates, but the fundamental mechanism of genotoxicity via reductive activation of the nitro group is likely to be a primary concern.

Research on other nitro-polycyclic aromatic hydrocarbons has shown that both nitro-reduction and ring-oxidation can lead to the formation of DNA adducts. For instance, in vitro metabolism of some nitrobenzo[a]pyrenes generates pathways for mutagenic activation, leading to the formation of specific DNA adducts, such as those involving deoxyguanosine.

The measurement of total DNA adducts is often used as an indicator of genotoxicity. For nitroaromatic compounds, the identification of specific adducts can provide valuable mechanistic insights into their mutagenic and carcinogenic potential.

Protein Binding and Enzyme Inhibition

The interaction of xenobiotics with proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. The binding of a compound to plasma proteins, such as serum albumin, can affect its distribution, metabolism, and excretion. For this compound, while specific binding parameters have not been extensively documented in the public literature, insights can be drawn from studies on structurally similar molecules.

Studies on the interaction of nitroanilines with bovine serum albumin (BSA) have shown that these compounds can bind to the protein with high affinity, primarily through hydrophobic forces. The binding site for these compounds on BSA is often in close proximity to tryptophan residues. Similarly, research on the interaction of a hydroxylated phenanthrene (B1679779) with human serum albumin (HSA) revealed a strong, spontaneous binding, driven by hydrophobic interactions and hydrogen bonding. Given the biphenyl structure with both a hydroxyl and a nitro group, it is plausible that this compound also binds to serum albumin, which could influence its bioavailability and transport in the body.

Structure-Metabolism Relationships of this compound and Analogues

The metabolism of this compound and its analogues is a key factor in determining their biological activity and toxicity. The relationship between the chemical structure of these compounds and their metabolic fate is complex, with small structural modifications often leading to significant differences in metabolic pathways and rates.

The metabolism of the parent compound, 4-nitrobiphenyl, has been shown to proceed through several pathways in rat liver fractions under anaerobic conditions. The major metabolites identified were 4-aminobiphenyl and hydroxylaminobiphenyls, indicating that nitro-reduction is a primary metabolic route. Minor metabolites included acetylated and formylated derivatives, as well as hydroxylated forms of 4-nitrobiphenyl. This suggests that both nitro-reduction and ring hydroxylation are competing metabolic pathways.

The presence of a hydroxyl group, as in this compound, is expected to significantly influence its metabolism compared to 4-nitrobiphenyl. The hydroxyl group provides a readily available site for phase II conjugation reactions, such as glucuronidation and sulfation. These conjugation reactions generally lead to more water-soluble metabolites that are more easily excreted. Therefore, it is likely that this compound is, to a significant extent, detoxified through conjugation of the hydroxyl group.

Comparative metabolism studies of other structurally similar compounds have highlighted the importance of substituent groups. For example, a study on two nitrophenylenediamine dyes, HC Blue 1 and HC Blue 2, which have similar structures, revealed both qualitative and quantitative differences in their metabolism. HC Blue 1 was metabolized at a higher rate and produced a different metabolite profile compared to HC Blue 2, which was correlated with their different carcinogenic potencies. This underscores that the precise arrangement of functional groups on the biphenyl scaffold can direct the metabolic machinery towards different pathways, leading to varying toxicological outcomes.

For hydroxylated biphenyls, such as the chlorinated analogue 4-monochlorobiphenyl, metabolism in plants has been shown to produce several monohydroxylated metabolites, with the position of hydroxylation varying. This indicates that the biphenyl rings are susceptible to hydroxylation at multiple sites, and the presence of one substituent can influence the position of further metabolic modifications.

Below is a table summarizing the key metabolic pathways for 4-nitrobiphenyl, which provides a basis for understanding the likely metabolism of this compound.

| Metabolic Pathway | Key Enzymes/Conditions | Resulting Metabolites | Toxicological Implication |

|---|---|---|---|

| Nitro-reduction | Nitroreductases (e.g., in liver microsomes) | 4-Nitrosobiphenyl, N-hydroxy-4-aminobiphenyl, 4-Aminobiphenyl | Activation to reactive, genotoxic intermediates |

| Ring Hydroxylation | Cytochrome P450 monooxygenases | Hydroxylated 4-nitrobiphenyls (e.g., this compound) | Can be a detoxification step, but may also produce reactive metabolites |

| N-Acetylation | N-acetyltransferases (NATs) | 4-Acetylaminobiphenyl | Generally considered a detoxification pathway, but can be linked to toxicity in some cases |

| N-Formylation | Metabolic enzymes | N-formyl-4-aminobiphenyl | Detoxification |

Environmental Implications and Degradation Pathways

Environmental Occurrence and Distribution of Biphenyl (B1667301) Derivatives

Biphenyl derivatives, a class of compounds characterized by two connected phenyl rings, are found in the environment due to their use as intermediates in the synthesis of a wide range of industrial products, including dyes, pigments, and pharmaceuticals. chemicalbook.comfinechemical.net While specific environmental monitoring data for 4-Hydroxy-4'-nitrobiphenyl is not widely available, the environmental fate of its parent compound, 4-nitrobiphenyl (B1678912), offers insights into its potential behavior. 4-Nitrobiphenyl is known to enter the environment and is expected to exist primarily in the vapor phase in the atmosphere, with a smaller portion associated with particulate matter. nih.gov Its estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) values suggest it will have low mobility in soil, indicating a tendency to adsorb to soil particles and sediments rather than leaching into groundwater. nih.gov Given the structural similarities, this compound may exhibit comparable partitioning behavior in soil and aquatic environments.

Abiotic Degradation of this compound in the Environment

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the primary abiotic degradation pathways in the environment are likely photodegradation and, to a lesser extent, hydrolysis.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The general mechanism involves the absorption of photons by the chemical, leading to the excitation of electrons. mdpi.com This can initiate a series of reactions, often involving reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are powerful oxidizing agents that can break down complex organic molecules. mdpi.com

For aromatic compounds like this compound, photodegradation can proceed through two main pathways:

Direct Photolysis: The molecule directly absorbs light energy, leading to the cleavage of chemical bonds. The presence of the nitro group (-NO₂) and the hydroxyl group (-OH) can influence the electronic properties of the biphenyl system, potentially making it susceptible to direct photolysis.

Indirect Photolysis: The compound reacts with photochemically produced reactive species, primarily hydroxyl radicals. nih.gov In the atmosphere, vapor-phase 4-nitrobiphenyl is known to be degraded by reaction with hydroxyl radicals, with an estimated half-life of about 6.8 days. nih.gov A similar reaction is expected for this compound. Studies on the photodegradation of 4-nitrophenol (B140041) (4-NP), a structurally related pollutant, show that the process is enhanced by photocatalysts like titanium dioxide (TiO₂), which generate electron-hole pairs upon UV irradiation and facilitate the formation of ROS. mdpi.comnih.gov

The degradation of this compound is likely to involve the attack of hydroxyl radicals on the aromatic rings, leading to hydroxylation and eventual ring cleavage.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is a key factor in its environmental persistence. The biphenyl structure consists of a stable carbon-carbon single bond connecting the two phenyl rings, and the nitro and hydroxyl groups are also attached via stable covalent bonds. For the related compound 4-nitrobiphenyl, aquatic hydrolysis is not considered an important environmental fate process. nih.gov Therefore, this compound is expected to be hydrolytically stable under typical environmental pH and temperature conditions.

Biotic Degradation and Bioremediation Potential

Biotic degradation, the breakdown of organic compounds by living organisms, is a major mechanism for the removal of pollutants from the environment. nih.gov The presence of both a hydroxylated phenyl ring and a nitrated phenyl ring in this compound suggests that it could be susceptible to microbial attack.

While specific studies on the microbial degradation of this compound are limited, the extensive research on p-nitrophenol (PNP) and other biphenyl derivatives provides a strong basis for predicting its metabolic fate. researchgate.netnih.gov Microorganisms typically employ specific enzymatic pathways to break down aromatic compounds. The degradation of this compound could be initiated at either the nitro-substituted ring or the hydroxy-substituted ring.

The degradation of the nitrophenol moiety is well-documented and generally proceeds through two main aerobic pathways, particularly in bacteria: nih.gov

The Hydroquinone (B1673460) Pathway: This pathway is common in Gram-negative bacteria such as Pseudomonas. researchgate.netnih.gov It involves the initial mono-oxygenation of the aromatic ring to form 4-nitrocatechol, which is then denitrated to form 1,2,4-benzenetriol. Alternatively, the nitro group can be removed to form benzoquinone, which is subsequently reduced to hydroquinone. nih.gov The hydroquinone then undergoes ring cleavage. This is often the dominant pathway for PNP degradation. nih.gov

The Hydroxyquinol Pathway: This pathway is more common in Gram-positive bacteria, such as Rhodococcus and Arthrobacter. researchgate.netresearchgate.net In this process, 4-nitrophenol is converted to 4-nitrocatechol, which is then transformed into hydroxyquinol. nih.govresearchgate.net The hydroxyquinol ring is subsequently cleaved by dioxygenase enzymes.

The degradation of the hydroxylated phenyl ring could follow pathways observed for other phenolic compounds. For instance, the degradation of bisphenol F, which also contains hydroxyphenyl groups, proceeds through the formation of 4-hydroxybenzoate (B8730719) and 1,4-hydroquinone. nih.gov The 4-hydroxybenzoate is then typically metabolized via protocatechuic acid before ring cleavage. nih.gov

Based on the established microbial degradation pathways of structurally analogous compounds, a number of intermediate products can be predicted for the breakdown of this compound. The specific products formed would depend on the microbial species involved and the environmental conditions (e.g., aerobic vs. anaerobic).

Table 1: Potential Microbial Degradation Products of this compound

| Precursor Compound | Degradation Pathway | Potential Intermediate Products | Citing Sources |

| This compound | Attack on Nitrated Ring (Hydroquinone Pathway) | 4-Nitrocatechol, Benzoquinone, Hydroquinone | nih.gov |

| This compound | Attack on Nitrated Ring (Hydroxyquinol Pathway) | 4-Nitrocatechol, 2-Hydroxy-1,4-benzoquinone, Hydroxyquinol | nih.govresearchgate.net |

| This compound | Attack on Hydroxylated Ring | 4-Hydroxybenzoate, Protocatechuic acid | nih.gov |

Fate and Transport in Environmental Compartments

Soil and Sediment Interactions

The fate of this compound in terrestrial and benthic environments is largely controlled by its sorption to soil and sediment particles. This process, which influences its mobility and bioavailability, is primarily dictated by the organic carbon content of the soil or sediment and the soil's pH.

The presence of the nitro group, an electron-withdrawing group, and the hydroxyl group, which can ionize, suggests that the sorption behavior of this compound is pH-dependent. At environmental pH levels, the hydroxyl group may be partially or fully deprotonated, increasing the compound's polarity and potentially decreasing its sorption to organic matter compared to its neutral form. Conversely, the biphenyl structure imparts a degree of hydrophobicity, promoting partitioning into organic-rich phases of soil and sediment.

Table 1: Estimated Soil Sorption Coefficients (Koc) for Compounds Structurally Related to this compound

| Compound | Log Koc | Mobility Class |

|---|---|---|

| 4-Hydroxybiphenyl | 3.16 (estimated) | Low to Moderate |

| 4-Nitrophenol | 1.8 - 2.9 (experimental) | Moderate to High |

This table is interactive. Users can sort the data by clicking on the column headers.

The estimated Log Koc for 4-hydroxybiphenyl suggests it has a low to moderate potential for movement in soil. In contrast, the experimental Log Koc values for 4-nitrophenol indicate a higher mobility. Given that this compound combines the structural features of both, its mobility is expected to be intermediate, influenced by the specific soil conditions, particularly pH and organic matter content.

Aquatic System Behavior

Once in aquatic systems, this compound is subject to several fate processes, including photolysis, biodegradation, and hydrolysis. These processes determine its persistence in the water column.

Photolysis: The presence of the nitroaromatic chromophore in this compound suggests a susceptibility to degradation by sunlight. Studies on nitrophenols have shown that photolysis can be a significant degradation pathway in surface waters. The rate of photolysis is dependent on factors such as water clarity, depth, and the presence of other substances that can act as photosensitizers or quenchers. The half-life of 4-nitrophenol in freshwater due to photolysis can range from one to eight days. cdc.gov

Biodegradation: The biodegradability of this compound in aquatic environments is another critical factor in its persistence. While specific data for this compound is lacking, studies on 4-nitrophenol have shown that it can be biodegradable, although the rates can be highly variable depending on the microbial populations present and environmental conditions. cdc.gov In some cases, nitrophenols have been found to be more resistant to degradation than other phenols.

Hydrolysis: The biphenyl structure of this compound is generally resistant to hydrolysis under typical environmental conditions. The carbon-carbon bond linking the two phenyl rings and the carbon-nitrogen bond of the nitro group are stable in water. While the hydroxyl group can ionize, it does not lead to the breakdown of the core structure through hydrolysis. Studies on substituted phenols have primarily focused on the hydrolysis of ester linkages, which are not present in this molecule.

Table 2: Environmental Half-lives of Analogue Compounds in Aquatic Systems

| Compound | Process | Half-life | Conditions | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Photolysis | 1 - 8 days | Freshwater | cdc.gov |

| 4-Nitrophenol | Photolysis | 13 - 139 days | Seawater | cdc.gov |

| 4-Nitrophenol | Biodegradation | Variable | Aerobic/Anaerobic | cdc.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Applications in Advanced Materials Science and Sensor Development

4-Hydroxy-4'-nitrobiphenyl in Nonlinear Optical (NLO) Materials

This compound is recognized for its potential applications as an organic nonlinear optical (NLO) material. NLO materials are crucial for emerging technologies in photonics and optoelectronics, as they can alter the properties of light, such as its frequency and phase. These materials are essential for developing devices for optical data processing, telecommunications, and optical switching. Organic materials are particularly advantageous due to their large nonlinear optical effects and the potential for molecular engineering to optimize their properties.

The effectiveness of organic molecules like this compound in NLO applications stems from specific molecular design principles. A key strategy is the creation of a "push-pull" system, which involves a π-conjugated bridge connecting an electron-donating group (donor) and an electron-accepting group (acceptor). This is also known as a D–π–A architecture.

In this compound, the hydroxyl group (-OH) acts as the electron donor, while the nitro group (-NO₂) serves as the strong electron acceptor. The biphenyl (B1667301) rings form the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by light. This ICT is fundamental to the NLO response, as it leads to a significant change in the molecule's dipole moment, enhancing its second-order polarizability (hyperpolarizability). The efficiency of this charge transfer and the resulting NLO properties are influenced by the strength of the donor and acceptor groups and the length and nature of the π-conjugation system.

To be utilized in optical devices, NLO materials must be processed into high-quality thin films. For organic compounds like this compound, several fabrication techniques can be employed.

Fabrication Methods:

Vapor Deposition: High-vacuum molecular beam deposition can be used to create amorphous, homogenous thin films on various substrates. This method allows for precise control over film thickness and structure.

Spin Coating: If the compound is soluble in an appropriate organic solvent, spin coating is a common and cost-effective method for producing uniform thin films on flat substrates.

Langmuir-Blodgett Technique: This technique allows for the creation of highly ordered, one-molecule-thick layers (monolayers) which can be built up into multilayer thin films.

Characterization Techniques: Once fabricated, the NLO properties of the films are assessed using a variety of characterization methods.

UV-Visible Spectroscopy: This technique is used to determine the optical transparency range and the electronic absorption properties of the material, which are critical for NLO applications. ijcrt.org

Second Harmonic Generation (SHG): SHG is a primary method for evaluating the second-order NLO response. ijcrt.orgmdpi.com It involves directing a laser beam onto the material and detecting the light generated at exactly twice the frequency of the incident light. ijcrt.org The intensity of the second-harmonic light is a measure of the material's NLO efficiency.

Z-Scan Technique: This is a widely used method to measure both the nonlinear refractive index and the nonlinear absorption coefficient of materials. taylorfrancis.com

X-ray Diffraction (XRD): XRD is used to analyze the crystal structure and orientation of the molecules within the film, which significantly impacts the bulk NLO properties. ijcrt.org

Integration of this compound in Organic Electronic Devices

While the D-π-A structure of this compound makes it a candidate for various organic electronic applications, specific documentation of its integration into OLEDs and organic photovoltaics is not prominent in the available literature. The following sections discuss the potential roles it could play based on its molecular characteristics.

In OLEDs, different organic layers are responsible for injecting, transporting, and recombining charge carriers (holes and electrons) to generate light. A molecule with a D-π-A structure like this compound could potentially be engineered for use as a dopant in the emissive layer or as a component in charge-transport layers, leveraging its inherent charge transfer properties. However, there is currently a lack of specific research demonstrating the use of this compound in OLED fabrication.

Organic photovoltaic (OPV) devices rely on the absorption of light to create excitons (electron-hole pairs) and the subsequent separation of these charges at a donor-acceptor interface. The electronic properties of this compound, with its distinct donor and acceptor moieties, are conceptually relevant to the principles of OPV design. It could theoretically function as a component in the active layer, but specific studies integrating this compound into OPV devices are not currently available.

Sensing Applications of this compound and its Derivatives

The functional groups and aromatic structure of nitrobiphenyl compounds suggest their potential use in chemical sensing. Nitroaromatic compounds are known to be electrochemically active and can often participate in fluorescence quenching mechanisms, making them targets for detection or components of sensor systems.